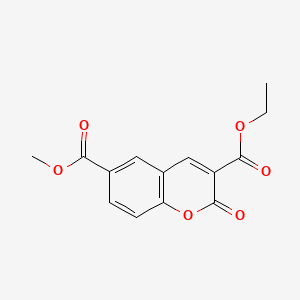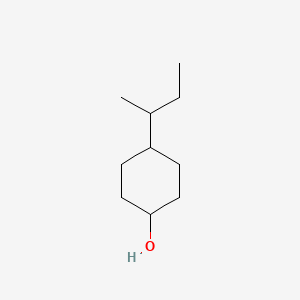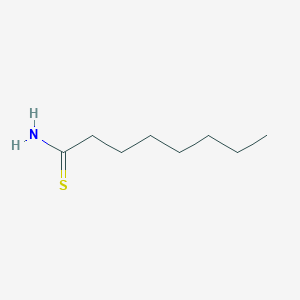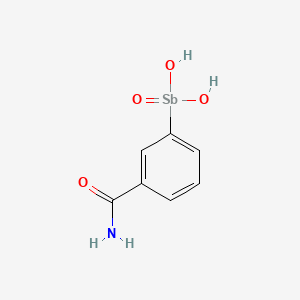
3-(Dihydroxy(oxido)stibino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dihydroxy(oxido)stibino)benzamide is an organoantimony compound with the molecular formula C7H8NO4Sb This compound is characterized by the presence of a benzamide moiety attached to a dihydroxy(oxido)stibino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dihydroxy(oxido)stibino)benzamide typically involves the reaction of antimony trioxide with 3-aminobenzoic acid in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Sb2O3+C7H7NO2+Oxidizing Agent→C7H8NO4Sb
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, leading to the formation of higher oxidation state antimony compounds.
Reduction: The compound can be reduced to form lower oxidation state antimony derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Higher oxidation state antimony compounds.
Reduction Products: Lower oxidation state antimony derivatives.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
3-(Dihydroxy(oxido)stibino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dihydroxy(oxido)stibino)benzamide involves its interaction with biological molecules, leading to the inhibition of specific enzymes and pathways. The compound’s antimony moiety plays a crucial role in its biological activity, often interacting with thiol groups in proteins and enzymes, thereby disrupting their function.
Comparison with Similar Compounds
- 3-(Dihydroxy(oxido)stibino)benzoic acid
- 3-(Dihydroxy(oxido)stibino)phenol
- 3-(Dihydroxy(oxido)stibino)aniline
Comparison: 3-(Dihydroxy(oxido)stibino)benzamide is unique due to its benzamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
5430-28-4 |
|---|---|
Molecular Formula |
C7H8NO4Sb |
Molecular Weight |
291.90 g/mol |
IUPAC Name |
(3-carbamoylphenyl)stibonic acid |
InChI |
InChI=1S/C7H6NO.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H2,8,9);2*1H2;;/q;;;;+2/p-2 |
InChI Key |
QKMYRCIMBGFCGV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)

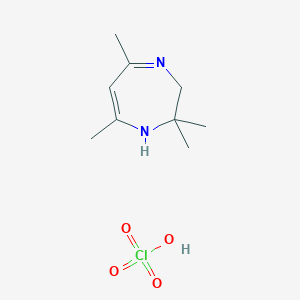

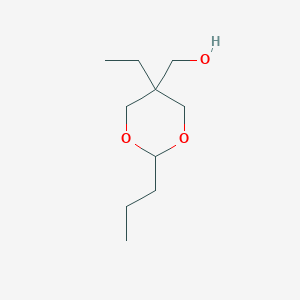

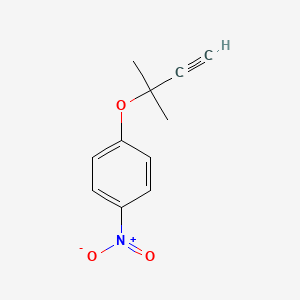
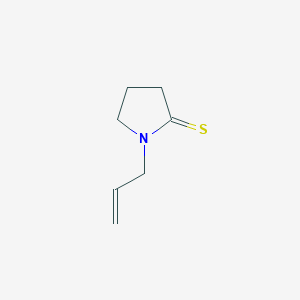
![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)

